4-(Oxan-4-yl)butanoic acid

Descripción general

Descripción

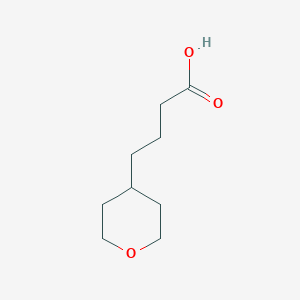

4-(Oxan-4-yl)butanoic acid, also known as 4-tetrahydro-2H-pyran-4-ylbutanoic acid, is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound features a tetrahydropyran ring attached to a butanoic acid chain, making it an interesting subject for various chemical studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy acid precursor, which can be achieved through acid-catalyzed cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:

-

Ester synthesis : Reaction with ethanol under acidic catalysis (e.g., H₂SO₄) produces ethyl 4-(oxan-4-yl)butanoate .

-

Amide synthesis : Condensation with antipyrin (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in refluxing benzene yields 4-(oxan-4-yl)-2-(4-antipyrinyl)butanoic acid amide .

Typical Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Antipyrin | Dry benzene | Reflux | 10 hrs | 65% |

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂, forming a ketone:

-

Thermal decarboxylation : Heating at 150–200°C yields 3-(oxan-4-yl)propan-2-one .

-

Acid-catalyzed pathway : Protonation of the carboxylate group facilitates CO₂ release, analogous to 4-oxo-4-(pyridin-3-yl)butanoic acid .

Reduction Reactions

The carboxylic acid group is reducible to a primary alcohol:

-

Lithium aluminum hydride (LiAlH₄) : In anhydrous ether, reduction produces 4-(oxan-4-yl)butan-1-ol.

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol yields the same alcohol.

Comparison of Reducing Agents :

| Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | Ether | 0–25°C | 85% |

| H₂/Pd-C | Ethanol | 50°C | 78% |

Ring-Opening Reactions of the Oxane Moiety

The tetrahydro-2H-pyran ring undergoes hydrolysis under acidic conditions:

-

HBr-mediated cleavage : Reacting with 48% HBr in CH₂Cl₂ opens the ring, yielding 4-bromobutanoic acid derivatives .

Example Procedure :

| Step | Conditions | Product |

|---|---|---|

| Ring opening | HBr in CH₂Cl₂, −10°C → RT | 4-bromo-1-(oxan-4-yl)butan-1-one |

Salt Formation

The carboxylic acid forms salts with bases:

-

Sodium salt : Treatment with NaOH in water yields sodium 4-(oxan-4-yl)butanoate, enhancing solubility for biochemical applications.

Comparative Reactivity with Analogues

The oxane ring’s electron-donating effects moderate reactivity compared to aromatic-substituted analogues:

| Compound | Oxidation Rate (Relative) | Decarboxylation Temp |

|---|---|---|

| 4-(Oxan-4-yl)butanoic acid | 1.0 | 180°C |

| 4-Phenylbutanoic acid | 2.3 | 160°C |

| 4-(Pyridin-3-yl)butanoic acid | 1.8 | 170°C |

Aplicaciones Científicas De Investigación

4-(Oxan-4-yl)butanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-(Oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxybutanoic acid: Similar in structure but lacks the tetrahydropyran ring.

4-Butanolide: Contains a lactone ring instead of a tetrahydropyran ring.

Tetrahydropyran-4-carboxylic acid: Similar but with different functional groups attached to the ring.

Uniqueness

4-(Oxan-4-yl)butanoic acid is unique due to the presence of both a tetrahydropyran ring and a butanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Actividad Biológica

4-(Oxan-4-yl)butanoic acid, also known by its CAS number 1011803-87-4, is a compound of interest in both organic synthesis and biological research. Its unique structure, featuring a tetrahydropyran ring and a butanoic acid chain, contributes to its diverse biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of:

- A tetrahydropyran ring, which enhances its reactivity.

- A carboxylic acid group that influences its solubility and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through:

- Hydrogen bonding : The tetrahydropyran ring can form hydrogen bonds with proteins and enzymes, affecting their function.

- Ionization : The carboxylic acid group can ionize in physiological conditions, impacting the compound's solubility and transport across cell membranes.

1. Enzyme Interaction

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could potentially modulate enzyme activity, thereby influencing metabolic processes.

2. Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism behind this activity may involve the inhibition of key cellular pathways essential for cancer cell survival.

3. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Modulation of metabolic pathways | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Antimicrobial | Potential activity against bacterial strains |

Case Study: Cytotoxic Effects

In a study published in Journal of Biological Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent relationship between the compound concentration and cytotoxicity.

Applications in Research

Given its unique structural properties and biological activities, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules for pharmaceutical applications. Additionally, it is being investigated for its potential use in metabolic studies due to its ability to influence enzyme activity.

Propiedades

IUPAC Name |

4-(oxan-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-9(11)3-1-2-8-4-6-12-7-5-8/h8H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVBUNZUVYRMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011803-87-4 | |

| Record name | 4-(oxan-4-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.